Lipophilicity Shift vs. Unsubstituted Parent: XLogP3-AA 1 vs. 0.88
The 4‑methyl substituent raises the computed XLogP3-AA of 4‑methylpyridine‑2‑carbothioamide to 1, compared to a LogD(pH 5.5) of 0.88 for the unsubstituted pyridine‑2‑carbothioamide [1][2]. This represents a ~+0.12 unit increase in lipophilicity, consistent with the contribution of a methyl group to logP [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogD pH 5.5) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 (PubChem computed) |
| Comparator Or Baseline | Pridine-2-carbothioamide: LogD (pH 5.5) = 0.88 (ChemBase computed) |
| Quantified Difference | +0.12 log units (approximate, note difference in measurement type: XLogP3 vs. LogD pH 5.5) |
| Conditions | Computed properties: PubChem XLogP3 3.0; ChemBase ACD/Labs LogD pH 5.5 |
Why This Matters
A 0.12 unit increase in logP can translate to a measurable difference in membrane permeability and oral absorption, guiding prioritization in lead optimization cascades.
- [1] PubChem Compound Summary for CID 15076238, 4-Methylpyridine-2-carbothioamide – Computed XLogP3-AA. View Source
- [2] ChemBase. Pyridine-2-carbothioamide – LogD (pH 5.5) value. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525‑616. View Source
